molecular formula C21H20N4O2S B2727751 N-(4-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)benzamide CAS No. 941970-42-9

N-(4-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)benzamide

Cat. No. B2727751
M. Wt: 392.48
InChI Key: KCTRXFCRUAKCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The compound likely contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The orientation of the thiazole ring and the substituents at different positions can affect the therapeutic outcome of substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Applications

A series of new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity, with some molecules showing higher potency than reference drugs against pathogenic strains. The antibacterial activity was notably more pronounced against Gram-positive strains, with compound 3e exhibiting the highest growth inhibitory effect against all pathogens tested (Bikobo et al., 2017). Additionally, new 4-phenylpiperazine derivatives containing heterocyclic systems such as thiazole were synthesized and showed high antimicrobial activity towards anaerobic bacteria, both Gram-negative and Gram-positive (Pancechowska-Ksepko et al., 2008).

Anticancer Applications

Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives exhibited higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Synthetic Methodologies

A green chemistry approach was demonstrated in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which employed water as the reaction medium, aligning with the principles of green chemistry and achieving nearly quantitative yields. This methodology highlights the environmental benefits and efficiency of synthesizing thiazole-containing compounds (Horishny & Matiychuk, 2020). Another innovative synthesis involved TEMPO-catalyzed electrochemical C–H thiolation, providing a metal- and reagent-free method for producing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process highlights a sustainable route for constructing complex molecules relevant to pharmaceuticals and organic materials (Qian et al., 2017).

properties

IUPAC Name

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(16-7-3-1-4-8-16)23-21-22-18(15-28-21)20(27)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRXFCRUAKCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)benzamide

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